molecular formula C18H18ClN3O B2734623 N-[[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]methyl]-N-methylacetamide CAS No. 873093-77-7

N-[[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]methyl]-N-methylacetamide

Cat. No.: B2734623
CAS No.: 873093-77-7
M. Wt: 327.81
InChI Key: CAIHVTVBEQNGAU-UHFFFAOYSA-N
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Description

N-[[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]methyl]-N-methylacetamide is a useful research compound. Its molecular formula is C18H18ClN3O and its molecular weight is 327.81. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Cytotoxic Activity

A study detailed the synthesis and evaluation of novel azetidine-2-one derivatives of 1H-benzimidazole, demonstrating good antimicrobial activity and promising cytotoxic properties in vitro. The synthesis process involved several steps, including the formation of 1-methyl-1H-benzimidazol-2-amine, followed by cycloaddition and N-methylation reactions. This research highlights the potential of benzimidazole derivatives in developing new antimicrobial agents and cancer treatments (Noolvi et al., 2014).

Corrosion Inhibition

Another application involves the synthesis and characterization of benzimidazole derivatives for their corrosion inhibition potential. The study focused on the effectiveness of these compounds in protecting carbon steel in acidic environments, utilizing techniques like electrochemical impedance spectroscopy and potentiodynamic polarization. The findings suggest that benzimidazole derivatives could serve as efficient corrosion inhibitors, which is significant for industrial applications, particularly in enhancing the longevity and durability of metals (Rouifi et al., 2020).

Agricultural Applications

Research on polymeric and solid lipid nanoparticles for the sustained release of carbendazim and tebuconazole highlighted the use of benzimidazole derivatives in agriculture. These nanoparticles were developed as carrier systems for fungicides, showing high association efficiency and modified release profiles. The encapsulation of fungicides in nanoparticles reduced their toxicity, offering a safer and more effective approach to plant disease management (Campos et al., 2015).

Photovoltaic Efficiency and Ligand-Protein Interactions

A study conducted on benzothiazolinone acetamide analogs, including derivatives of benzimidazole, focused on their photovoltaic efficiency and ligand-protein interactions. The research demonstrated the compounds' potential as photosensitizers in dye-sensitized solar cells (DSSCs) and explored their non-linear optical activity. Molecular docking studies provided insights into the binding interactions with Cyclooxygenase 1 (COX1), indicating applications in renewable energy and pharmaceuticals (Mary et al., 2020).

Properties

IUPAC Name

N-[[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]methyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O/c1-13(23)21(2)12-18-20-16-8-3-4-9-17(16)22(18)11-14-6-5-7-15(19)10-14/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIHVTVBEQNGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.